molecular formula C20H20O2 B1323914 (cis-1,4-Dibenzoyl)cyclohexane

(cis-1,4-Dibenzoyl)cyclohexane

Cat. No.: B1323914
M. Wt: 292.4 g/mol
InChI Key: GTXZAUIOHMLNKP-UHFFFAOYSA-N
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Description

(cis-1,4-Dibenzoyl)cyclohexane (CAS RN: 21072-41-3) is a cyclohexane derivative substituted with two benzoyl groups in the cis-1,4 configuration. Its molecular formula is C₁₈H₂₀, with an average molecular mass of 236.358 g/mol and a monoisotopic mass of 236.156501 g/mol . The compound’s IUPAC names include 1,1′-(cis-1,4-Cyclohexanediyl)dibenzene and cis-1,4-diphenylcyclohexane. The cis arrangement of substituents on the cyclohexane ring introduces steric interactions, influencing its conformational equilibria and physicochemical properties. Studies highlight dynamic chair and twist-boat conformations in similar cis-1,4-substituted cyclohexanes, which equilibrate on the NMR timescale .

Properties

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

(4-benzoylcyclohexyl)-phenylmethanone

InChI

InChI=1S/C20H20O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

GTXZAUIOHMLNKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with (cis-1,4-Dibenzoyl)cyclohexane but differ in substituent groups, leading to distinct properties:

Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

  • Structure : Ester groups (-COOCH₃) at cis-1,4 positions.
  • Molecular Formula : C₁₀H₁₄O₄.
  • Key Features : Exists as cis and trans isomers (CAS RN: 3399-21-1 for cis). The ester groups reduce steric bulk compared to benzoyl groups, enhancing solubility in polar solvents. Conformational flexibility is similar to the dibenzoyl analogue, with chair and twist-boat equilibria observed via NMR .

cis-1,4-Cyclohexanedicarboxylic Acid

  • Structure : Carboxylic acid groups (-COOH) at cis-1,4 positions.
  • Molecular Formula : C₈H₁₂O₄.
  • Key Features : Higher polarity due to acidic protons, enabling hydrogen bonding. Unlike the dibenzoyl compound, it forms stable crystalline phases and is used in polymer synthesis. Its melting point and solubility differ significantly due to intermolecular interactions .

cis-1,4-Di-tert-butylcyclohexane

  • Structure : Bulky tert-butyl groups (-C(CH₃)₃) at cis-1,4 positions.
  • Molecular Formula : C₁₄H₂₆.
  • Key Features : Steric hindrance dominates conformational behavior. Dynamic NMR studies reveal slow interconversion between chair and twist-boat forms, with the twist-boat conformation stabilized at higher temperatures .

cis-1,4-Bis(aminomethyl)cyclohexane

  • Structure: Aminomethyl groups (-CH₂NH₂) at cis-1,4 positions.
  • Molecular Formula : C₈H₁₈N₂.
  • Key Features : The amine groups impart basicity and reactivity, enabling coordination chemistry. Unlike the dibenzoyl derivative, this compound forms salts and participates in hydrogen bonding, influencing its solubility in aqueous media .

Data Table: Comparative Analysis

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Benzoyl (-C₆H₅CO) C₁₈H₂₀ 236.358 Steric hindrance, chair/twist-boat equilibria
Dimethyl 1,4-Cyclohexanedicarboxylate Ester (-COOCH₃) C₁₀H₁₄O₄ 198.22 Enhanced polarity, conformational flexibility
cis-1,4-Cyclohexanedicarboxylic Acid Carboxylic acid (-COOH) C₈H₁₂O₄ 172.18 Hydrogen bonding, crystalline stability
cis-1,4-Di-tert-butylcyclohexane tert-Butyl (-C(CH₃)₃) C₁₄H₂₆ 194.36 Steric dominance, temperature-dependent conformers
cis-1,4-Bis(aminomethyl)cyclohexane Aminomethyl (-CH₂NH₂) C₈H₁₈N₂ 142.24 Basicity, salt formation

Research Findings and Trends

Conformational Dynamics

  • Chair vs. Twist-Boat : For cis-1,4-disubstituted cyclohexanes, bulky substituents (e.g., benzoyl, tert-butyl) slow conformational interconversion. NMR studies show that substituent size correlates with the energy barrier between chair and twist-boat forms .
  • Solvent Effects : Polar solvents stabilize twist-boat conformations in ester and carboxylic acid derivatives due to dipole interactions .

Phase Behavior

  • Crystalline vs. Amorphous : Carboxylic acid derivatives (e.g., cis-1,4-cyclohexanedicarboxylic acid) form ordered crystals via hydrogen bonding, while dibenzoyl analogues exhibit lower crystallinity due to steric bulk .

Reactivity

  • Functional Group Influence: Benzoyl groups undergo nucleophilic acyl substitution, whereas aminomethyl groups participate in Schiff base formation . Esters and carboxylic acids are hydrolytically labile under acidic/basic conditions .

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